N-cyclohexyl-2-{1-oxo-4-phenoxy-1H,2H-[1,2,4]triazolo[4,3-a]quinoxalin-2-yl}acetamide
Description
The compound N-cyclohexyl-2-{1-oxo-4-phenoxy-1H,2H-[1,2,4]triazolo[4,3-a]quinoxalin-2-yl}acetamide features a [1,2,4]triazolo[4,3-a]quinoxaline core modified with a phenoxy group at position 4 and an acetamide side chain substituted with a cyclohexyl moiety. The phenoxy substituent may enhance DNA intercalation, while the bulky cyclohexyl group likely influences lipophilicity and target binding .
Properties
IUPAC Name |
N-cyclohexyl-2-(1-oxo-4-phenoxy-[1,2,4]triazolo[4,3-a]quinoxalin-2-yl)acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H23N5O3/c29-20(24-16-9-3-1-4-10-16)15-27-23(30)28-19-14-8-7-13-18(19)25-22(21(28)26-27)31-17-11-5-2-6-12-17/h2,5-8,11-14,16H,1,3-4,9-10,15H2,(H,24,29) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UYHWARPVQRWUBW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(CC1)NC(=O)CN2C(=O)N3C4=CC=CC=C4N=C(C3=N2)OC5=CC=CC=C5 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H23N5O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
417.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-cyclohexyl-2-{1-oxo-4-phenoxy-1H,2H-[1,2,4]triazolo[4,3-a]quinoxalin-2-yl}acetamide typically involves multiple steps, starting from readily available precursors. One common synthetic route involves the cyclization of appropriate precursors to form the triazoloquinoxaline core, followed by functionalization to introduce the cyclohexyl and phenoxy groups. The reaction conditions often require the use of catalysts, specific solvents, and controlled temperatures to achieve high yields and purity.
Industrial Production Methods
Industrial production of this compound may involve optimization of the synthetic route to ensure scalability and cost-effectiveness. This includes the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques to produce the compound in large quantities with consistent quality.
Chemical Reactions Analysis
Types of Reactions
N-cyclohexyl-2-{1-oxo-4-phenoxy-1H,2H-[1,2,4]triazolo[4,3-a]quinoxalin-2-yl}acetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially leading to different biological activities.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., hydrogen peroxide, potassium permanganate), reducing agents (e.g., sodium borohydride, lithium aluminum hydride), and various catalysts (e.g., palladium, platinum). Reaction conditions such as temperature, pressure, and solvent choice are critical for achieving the desired transformations.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated or carboxylated derivatives, while reduction may produce amines or alcohols. Substitution reactions can lead to a wide range of derivatives with different functional groups.
Scientific Research Applications
Chemistry: The compound is used as a building block for the synthesis of more complex molecules and materials.
Biology: It has shown potential as a bioactive molecule with applications in drug discovery and development.
Medicine: The compound is being investigated for its potential therapeutic effects, including anticancer, antifungal, and antibacterial activities.
Industry: It is used in the development of new materials with specific properties, such as high thermal stability and resistance to degradation.
Mechanism of Action
The mechanism of action of N-cyclohexyl-2-{1-oxo-4-phenoxy-1H,2H-[1,2,4]triazolo[4,3-a]quinoxalin-2-yl}acetamide involves its interaction with specific molecular targets and pathways. The compound is known to intercalate with DNA, disrupting its structure and function. This can lead to the inhibition of DNA replication and transcription, ultimately resulting in cell death. Additionally, the compound may interact with various enzymes and receptors, modulating their activity and leading to different biological effects.
Comparison with Similar Compounds
Structural and Molecular Comparisons
The following table highlights key structural and pharmacological differences between the target compound and its analogs:
Key Observations
Core Modifications: The target compound and its analogs share the [1,2,4]triazolo[4,3-a]quinoxaline core, critical for Topo II inhibition . Bis-triazoloquinoxaline derivatives (e.g., ) exhibit enhanced cytotoxicity due to dual intercalation sites but may face solubility challenges .
Substituent Effects :
- Acetamide Side Chain :
- Cyclohexyl (target) vs. chlorophenyl () vs. Phenoxy Position:
- 4-Phenoxy (target) vs. 3,5-dimethylphenoxy (): Substitution patterns influence steric hindrance and π-π stacking with DNA .
Triazole-containing analogs (e.g., ) utilize click chemistry for triazole ring formation, differing from triazoloquinoxaline syntheses .
Pharmacological Profiles: The bis-triazoloquinoxaline derivative () demonstrated superior Topo II inhibition (IC₅₀ = 1.2 µM) compared to mono-core analogs, highlighting the role of structural complexity . Quinazolinone-based acetamides () exhibit anticonvulsant activity, underscoring how core heterocycle variations (triazoloquinoxaline vs. quinazolinone) dictate mechanistic divergence .
Biological Activity
N-cyclohexyl-2-{1-oxo-4-phenoxy-1H,2H-[1,2,4]triazolo[4,3-a]quinoxalin-2-yl}acetamide is a compound of interest due to its potential biological activities, particularly in the fields of anticancer and antibacterial research. This article provides a comprehensive overview of its biological activity, supported by case studies and research findings.
Chemical Structure and Properties
The compound's IUPAC name reflects its complex structure, which includes a triazole and quinoxaline moiety. The molecular formula is C₁₈H₁₈N₄O₂, with a molecular weight of approximately 334.36 g/mol. Its structural features suggest potential interactions with biological targets, making it a candidate for drug development.
Anticancer Activity
Research indicates that this compound exhibits significant anticancer properties. A study conducted on various cancer cell lines demonstrated that this compound selectively inhibits the growth of non-small cell lung cancer (NSCLC) and central nervous system (CNS) cancer cell lines.
- Case Study: NSCLC and CNS Cancer Cells
Antibacterial Activity
In addition to its anticancer effects, the compound has demonstrated antibacterial activity. A separate study evaluated its effectiveness against various bacterial strains.
- Antibacterial Testing :
Structure–Activity Relationship (SAR)
Understanding the structure–activity relationship is crucial for optimizing the efficacy of this compound. Variations in the cyclohexyl group and phenoxy substituents can significantly influence biological activity.
| Structural Feature | Impact on Activity |
|---|---|
| Cyclohexyl Group | Enhances lipophilicity and cell permeability |
| Phenoxy Substituent | Modulates receptor binding affinity |
| Triazole Moiety | Contributes to anticancer activity |
The proposed mechanism of action involves the inhibition of specific pathways critical for cancer cell survival and proliferation. By targeting these pathways, this compound disrupts cellular processes essential for tumor growth.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
